molecular formula C10H13N3O3 B4328375 3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one

3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B4328375
M. Wt: 223.23 g/mol
InChI Key: RWKZLVAKWFBSCJ-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyridine and oxazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The oxazolidinone ring can be reduced to an oxazolidine under reducing conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxazolidinone ring would yield an oxazolidine.

Scientific Research Applications

3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the oxazolidinone ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-hydroxy-5-methyl-5-pyridin-3-yl-1,3-oxazolidin-2-one: Similar structure but with one less methyl group.

    4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one: Lacks the amino group.

    3-amino-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one: Lacks the hydroxy group.

Uniqueness

The presence of both amino and hydroxy groups in 3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one makes it unique compared to its analogs. These functional groups enhance its reactivity and potential for forming hydrogen bonds, which can be crucial for its biological activity and applications.

Properties

IUPAC Name

3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-9(7-4-3-5-12-6-7)10(2,15)13(11)8(14)16-9/h3-6,15H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKZLVAKWFBSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)N)(C)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one
Reactant of Route 2
3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one
Reactant of Route 3
3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one
Reactant of Route 4
3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one
Reactant of Route 5
3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one
Reactant of Route 6
3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one

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